Cas no 38749-81-4 (3-Bromo-2-ethylpyridine)

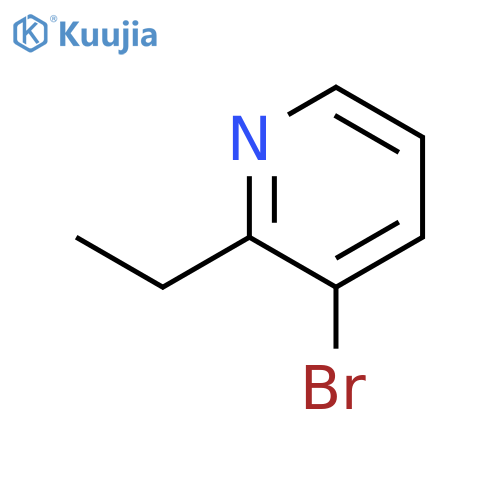

3-Bromo-2-ethylpyridine structure

商品名:3-Bromo-2-ethylpyridine

3-Bromo-2-ethylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-ethylpyridine

- PYRIDINE, 3-BROMO-2-ETHYL-

- AK128590

- ethylpyridine bromide

- 5014AB

- FCH1177961

- AB68544

- TRA0045682

- CM10670

- SY029944

- ST2404931

- AX8250652

- MFCD13189503

- A855408

- AKOS016000914

- 38749-81-4

- CS-W005860

- DA-24056

- DTXSID10708863

- P11641

- DS-1829

- SCHEMBL7062239

- XH0525

-

- MDL: MFCD13189503

- インチ: 1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3

- InChIKey: MEBNLBHILOYVPC-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C([H])=NC=1C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 184.98404

- どういたいしつりょう: 184.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.413±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 196.3±20.0 ºC (760 Torr),

- フラッシュポイント: 72.5±21.8 ºC,

- ようかいど: 微溶性(3.2 g/l)(25ºC)、

- PSA: 12.89

3-Bromo-2-ethylpyridine セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

3-Bromo-2-ethylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM120804-1g |

3-Bromo-2-ethylpyridine |

38749-81-4 | 98% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM120804-10g |

3-Bromo-2-ethylpyridine |

38749-81-4 | 98% | 10g |

$1473 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY986-50mg |

3-Bromo-2-ethylpyridine |

38749-81-4 | 98% | 50mg |

378.0CNY | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1405062-1G |

3-bromo-2-ethylpyridine |

38749-81-4 | 97% | 1g |

¥ 2,877.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D913074-0.25g |

3-Bromo-2-ethylpyridine |

38749-81-4 | >95% | 0.25g |

$320 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1318019-1G |

3-bromo-2-ethylpyridine |

38749-81-4 | 97% | 1g |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | Y0986311-1g |

3-Bromo-2-ethylpyridine |

38749-81-4 | 95% | 1g |

$380 | 2023-09-01 | |

| TRC | B623695-50mg |

3-Bromo-2-ethylpyridine |

38749-81-4 | 50mg |

$ 135.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D493241-1g |

3-Bromo-2-ethylpyridine |

38749-81-4 | 97% | 1g |

$160 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY986-1g |

3-Bromo-2-ethylpyridine |

38749-81-4 | 98% | 1g |

2842.0CNY | 2021-08-03 |

3-Bromo-2-ethylpyridine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

38749-81-4 (3-Bromo-2-ethylpyridine) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38749-81-4)3-Bromo-2-ethylpyridine

清らかである:99%/99%

はかる:5g/25g

価格 ($):192.0/958.0